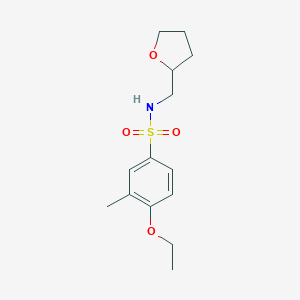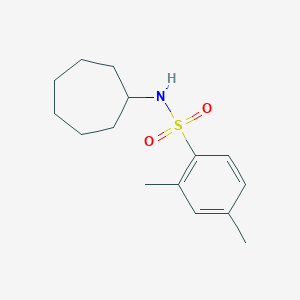
1-Propene-1,3-diol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene-1,3-diol, diacetate, also known as 1,3-diacetoxypropene, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 1,3-propanediol, where both hydroxyl groups are acetylated. It is a colorless liquid that is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-diol, diacetate can be synthesized through the acetylation of 1,3-propanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,3-propanediol and acetic anhydride into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Propene-1,3-diol, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 1,3-propanediol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 1,3-Propanediol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,3-Propanediol.
Scientific Research Applications
1-Propene-1,3-diol, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways involving diols and their derivatives.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form esters.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1-Propene-1,3-diol, diacetate involves its hydrolysis to release 1,3-propanediol and acetic acid. The released 1,3-propanediol can participate in various biochemical pathways, while acetic acid can act as a metabolic intermediate. The compound’s effects are primarily due to its ability to undergo hydrolysis and release these active components.
Comparison with Similar Compounds
2-Propene-1,1-diol, diacetate: Similar in structure but differs in the position of the acetoxy groups.
1,3-Propanediol: The parent compound from which 1-Propene-1,3-diol, diacetate is derived.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo hydrolysis to release both 1,3-propanediol and acetic acid makes it valuable in various applications.
Properties
CAS No. |
1945-91-1 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
[(Z)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3- |
InChI Key |
BAKOKAVZDCFZIH-ARJAWSKDSA-N |
SMILES |
CC(=O)OCC=COC(=O)C |
Isomeric SMILES |
CC(=O)OC/C=C\OC(=O)C |
Canonical SMILES |
CC(=O)OCC=COC(=O)C |
Key on ui other cas no. |
31447-25-3 1945-91-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)




![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
